N-((3R,4R)-1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
N-((3R,4R)-1,4-Dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chiral pyrrolopyrimidine derivative with a stereochemically defined piperidine substituent. Key characteristics include:
- Molecular Formula: C₁₃H₁₉N₅
- Molecular Weight: 245.32 g/mol
- CAS Number: 2227197-38-6 (free base), 477600-74-1 (hydrochloride salt)
- Purity: >95% (HPLC)
- Storage: Stable at 2–8°C under inert atmosphere .
This compound is structurally related to kinase inhibitors, particularly JAK inhibitors like tofacitinib, where it serves as a key intermediate. Its synthesis involves stereoselective substitution reactions on the pyrrolopyrimidine core .
Properties
IUPAC Name |
N-[(3R,4R)-1,4-dimethylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5/c1-10-5-7-18(2)8-12(10)19(3)14-11-4-6-15-13(11)16-9-17-14/h4,6,9-10,12H,5,7-8H2,1-3H3,(H,15,16,17)/t10-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFDYZNTNVHTGH-PWSUYJOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as (3R,4R)-N,1,4-trimethyl-N-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-amine, is the enzyme Janus Kinase 3 (JAK3) . JAK3 is a key component of intracellular signaling pathways regulating growth and survival.
Mode of Action
This compound acts as an inhibitor of JAK3 . By binding to the ATP-binding site of JAK3, it prevents the phosphorylation and activation of STAT proteins, which are downstream targets of JAK3. This inhibition disrupts the JAK-STAT signaling pathway, leading to reduced cell proliferation and survival.
Biochemical Pathways
The compound primarily affects the JAK-STAT signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity of various genes.
Biochemical Analysis
Biochemical Properties
N-((3R,4R)-1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. This compound interacts with enzymes such as purine nucleoside phosphorylase (PNP), which is involved in purine metabolism. The interaction with PNP is competitive, with the compound binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in the breakdown of purine nucleosides, which has implications for cellular metabolism and immune response modulation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce cell cycle arrest and apoptosis in cancer cells by inhibiting key kinases involved in cell proliferation. Additionally, it affects the expression of genes related to cell survival and apoptosis, thereby modulating cellular responses to stress and damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as PNP, inhibiting their activity. This binding is facilitated by the compound’s structural compatibility with the enzyme’s active site. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy and potency. In vitro studies have shown that the compound remains stable under specific conditions, but its activity can decrease over prolonged exposure to light and heat. Long-term effects on cellular function include sustained inhibition of enzyme activity and prolonged cell cycle arrest, which can lead to reduced cell proliferation and increased apoptosis.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity. At higher doses, toxic effects such as liver damage and immune suppression have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to purine metabolism. The compound interacts with enzymes such as PNP, leading to altered metabolic flux and changes in metabolite levels. These interactions can affect the overall metabolic balance within cells, influencing energy production and nucleotide synthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. This distribution is crucial for its activity, as it ensures that the compound reaches its target enzymes and exerts its effects efficiently.
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and regulatory proteins. Additionally, it can be transported to the nucleus, where it modulates gene expression by interacting with nuclear transcription factors. This dual localization allows the compound to exert its effects on multiple cellular processes, including metabolism and gene regulation.
Biological Activity
N-((3R,4R)-1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound with significant potential in pharmacology. It is structurally related to Tofacitinib, a Janus kinase (JAK) inhibitor used in treating autoimmune diseases such as rheumatoid arthritis and ulcerative colitis. This compound's biological activity is primarily attributed to its ability to modulate various biochemical pathways, particularly those involving kinase inhibition.
- Molecular Formula : C14H22N5
- Molecular Weight : 259.35 g/mol
- CAS Number : 2803376-19-2
- IUPAC Name : this compound
- Purity : 97%
Structural Characteristics
The compound features a piperidine ring substituted at the 3-position with a methyl group and a pyrrolo[2,3-d]pyrimidin-4-amine moiety. Its unique stereochemistry contributes to its biological activity by allowing it to interact effectively with specific molecular targets.
This compound exhibits its biological effects primarily through the inhibition of JAK enzymes. This inhibition affects cytokine signaling pathways critical in inflammatory and immune responses. The compound's structural similarities to Tofacitinib suggest that it may also influence other pathways relevant to neurological and psychiatric disorders.
Pharmacological Studies
Research indicates that this compound has shown promise in various pharmacological studies:
- JAK Inhibition : Similar to Tofacitinib, it may inhibit JAK pathways involved in immune responses.
- Neurotransmitter Modulation : Potential interactions with neurotransmitter systems could indicate applications in treating neurological disorders.
- Antitumor Activity : Some studies suggest that compounds with similar structures have exhibited antitumor properties by targeting specific kinases involved in cancer progression.
Table 1: Summary of Biological Activities
Relevant Research
- Study on JAK Inhibition : A comparative study demonstrated that compounds structurally related to this compound showed significant inhibition of JAK1 and JAK2 activities, leading to decreased cytokine production in vitro.
- Neuropharmacological Assessment : Research indicated that the compound could influence behavioral outcomes in animal models of anxiety and depression, suggesting potential therapeutic applications in psychiatric disorders.
- Antitumor Activity Evaluation : Preliminary findings from cell line studies indicated that the compound could inhibit tumor cell growth through kinase modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
The pyrrolo[2,3-d]pyrimidine scaffold is widely modified for pharmacological applications. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Chiral Centers : The target compound’s (3R,4R)-piperidine moiety confers stereochemical specificity, critical for JAK3 selectivity in tofacitinib .
- Thermal Stability : The 3-nitrophenyl derivative (Compound 12) exhibits a high melting point (359°C), suggesting strong crystal lattice interactions .
Anticancer Activity :
- The benzyl-substituted analog (N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine ) demonstrated in vitro activity against skin cancer cell lines (A431, SK23, HME1) with IC₅₀ values in the low micromolar range .
- By contrast, N4-phenyl derivatives (e.g., Compound 10, 11) showed variable efficacy in kinase assays, likely due to differences in substituent electronic profiles .
Kinase Inhibition :
- N4-(4-Methoxyphenyl) derivatives (Compound 6) were optimized for Aurora kinase inhibition, with sub-micromolar IC₅₀ values .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-((3R,4R)-1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, and what are typical reaction yields?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving hydrogenation, nucleophilic substitution, and coupling reactions. For example, hydrogenation with 10% Pd/C in methanol under H₂ achieves high yields (e.g., 92% in a related pyrrolopyrimidine synthesis) . Microwave-assisted reactions (e.g., using K₂CO₃ and DMF at elevated temperatures) are also effective, with yields up to 93% reported for similar structures . Key intermediates often require purification via column chromatography or recrystallization from solvents like ethanol-DMF .
Q. How is the structural integrity and purity of this compound confirmed in academic research?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard. For instance, ¹H NMR in DMSO-d₆ resolves characteristic peaks for pyrrolo[2,3-d]pyrimidine protons (δ 11.86–8.04 ppm) and piperidine methyl groups (δ 1.50–3.80 ppm) . HRMS with electrospray ionization (ESI) validates molecular weight (e.g., observed m/z 245.3235 vs. calculated C₁₃H₁₉N₅) . HPLC purity assessments (>99%) are recommended for pharmacological studies .
Q. What are the optimal storage conditions to maintain the compound’s stability?
- Methodological Answer : Storage at 2–8°C in a dark, dry environment under inert gas (e.g., N₂) is critical to prevent degradation. The compound’s sensitivity to moisture and light necessitates sealed containers with desiccants . Stability studies under accelerated conditions (e.g., 40°C/75% RH) can predict shelf life .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for pyrrolo[2,3-d]pyrimidine derivatives?
- Methodological Answer : Yield discrepancies often arise from reaction scale, catalyst loading, or purification techniques. For example, microwave-assisted synthesis (93% yield ) vs. conventional heating (57–83% ) highlights the role of energy efficiency. Systematic optimization using Design of Experiments (DoE) or computational reaction path analysis (e.g., quantum chemical calculations) can identify critical parameters like solvent polarity or temperature gradients .
Q. What computational strategies are effective in predicting the compound’s reactivity or pharmacological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks . Molecular docking (e.g., AutoDock Vina) against kinase domains or GPCRs can prioritize biological targets, leveraging the compound’s piperidine and pyrrolopyrimidine motifs, which are common in kinase inhibitors .
Q. How can stereochemical outcomes (e.g., 3R,4R configuration) be controlled during synthesis?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., chiral Pd complexes) ensure enantiomeric excess. For example, (R)-configured amines in related compounds were achieved using enantiopure starting materials (e.g., (R)-(4-methoxyphenyl)ethanamine) . Polarimetric analysis ([α]D) and chiral HPLC validate stereochemical purity .
Q. What strategies mitigate side reactions (e.g., N-methylation over-alkylation) during functionalization?
- Methodological Answer : Selective alkylation requires controlled stoichiometry and protecting groups. For instance, using Boc-protected amines prevents unwanted N-alkylation, followed by deprotection with TFA . Monitoring via TLC or LC-MS at intermediate steps ensures reaction progression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
